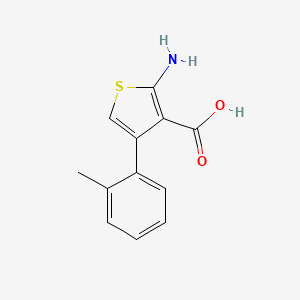

2-Amino-4-(o-tolyl)thiophene-3-carboxylic acid

Description

2-Amino-4-(o-tolyl)thiophene-3-carboxylic acid is a substituted thiophene derivative characterized by an amino group at position 2, an o-tolyl (2-methylphenyl) substituent at position 4, and a carboxylic acid group at position 3 of the thiophene ring. Thiophene-based compounds are known for their roles as kinase inhibitors, antimicrobial agents, and intermediates in drug synthesis .

Properties

Molecular Formula |

C12H11NO2S |

|---|---|

Molecular Weight |

233.29 g/mol |

IUPAC Name |

2-amino-4-(2-methylphenyl)thiophene-3-carboxylic acid |

InChI |

InChI=1S/C12H11NO2S/c1-7-4-2-3-5-8(7)9-6-16-11(13)10(9)12(14)15/h2-6H,13H2,1H3,(H,14,15) |

InChI Key |

DWFPUWZLDZVELB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=CSC(=C2C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(o-tolyl)thiophene-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Gewald reaction, which involves the condensation of a ketone, a cyanoester, and elemental sulfur in the presence of a base. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(o-tolyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiophenes.

Scientific Research Applications

Biological Activities

Anticancer Properties

Research has indicated that derivatives of 2-amino-4-(o-tolyl)thiophene-3-carboxylic acid exhibit significant cytostatic activity against various cancer cell lines. In a study, certain derivatives showed selective cytostatic effects on T-cell lymphoma and prostate cancer cells, with 50% cytostatic concentrations being notably lower for these tumor types compared to non-tumorigenic cells . The mechanism involves preferential suppression of protein synthesis over DNA or RNA synthesis, leading to apoptosis in prostate cancer cells, particularly noted with prototype compounds .

Anti-inflammatory Potential

The compound has also been investigated for its anti-inflammatory properties. It has been identified as a potential inhibitor of the IκB kinase, which plays a crucial role in the NF-κB signaling pathway associated with inflammatory responses . This inhibition could have therapeutic implications for treating various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Synthesis Pathways

The synthesis of 2-amino-4-(o-tolyl)thiophene-3-carboxylic acid typically involves multi-step reactions starting from simpler thiophene derivatives. The synthetic routes often include:

- Formation of Thiophene Ring : Utilizing starting materials like o-toluidine and appropriate carboxylic acids to construct the thiophene framework.

- Functionalization : Subsequent reactions to introduce amino and carboxylic acid groups at designated positions on the thiophene ring.

The detailed synthetic methodologies are crucial for optimizing yield and purity for further applications in drug development.

Therapeutic Applications

Cytostatic Agents

The compound's derivatives are being explored as novel cytostatic agents due to their selective action against specific tumor types. Their ability to induce cell cycle arrest and apoptosis makes them candidates for further development into anticancer therapeutics .

Potential in Drug Design

Given its structural features, 2-amino-4-(o-tolyl)thiophene-3-carboxylic acid serves as a scaffold for designing new drugs targeting various diseases. Its derivatives could be modified to enhance efficacy and selectivity for specific biological targets, particularly in cancer therapy.

Case Studies

Mechanism of Action

The mechanism of action of 2-Amino-4-(o-tolyl)thiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the amino and carboxylic acid groups allows it to form hydrogen bonds and ionic interactions, which can influence its binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogues, highlighting substituent variations and their physicochemical properties:

Key Findings from Comparative Studies

Substituent Effects on Bioactivity :

- Electron-Withdrawing Groups (e.g., Cl, CF₃) : The 4-chlorophenyl (Cl) and trifluoromethyl (CF₃) substituents enhance electrophilicity, improving binding to enzymatic targets like kinases .

- Electron-Donating Groups (e.g., methoxy, tert-butyl) : Methoxy groups increase solubility and modulate pharmacokinetics, while bulky tert-butyl groups improve steric hindrance, favoring selective receptor interactions .

- Ester vs. Carboxylic Acid : Methyl/ethyl esters (e.g., in ) are often used as prodrugs to enhance bioavailability, whereas free carboxylic acids (e.g., ) directly engage in hydrogen bonding with biological targets.

Crystallographic and Synthetic Insights :

- Methyl/ethyl esters generally exhibit lower acute toxicity compared to free acids, as noted in safety data sheets .

Biological Activity

2-Amino-4-(o-tolyl)thiophene-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiophene ring with an amino group at the 2-position and a carboxylic acid at the 3-position. The presence of the o-tolyl group at the 4-position contributes to its unique chemical properties, which can influence its biological activity.

Molecular Formula: C12H13N O2S

Molecular Weight: Approximately 239.30 g/mol

Antimicrobial Properties

Research has highlighted the antimicrobial potential of thiophene derivatives, including 2-Amino-4-(o-tolyl)thiophene-3-carboxylic acid. Studies indicate that compounds with similar structures exhibit significant activity against various bacterial strains and fungi.

- Antibacterial Activity:

- Antifungal Activity:

Structure-Activity Relationship (SAR)

The biological activity of thiophene derivatives can be significantly influenced by their structural features. The following points summarize key findings from SAR studies:

- Substituent Effects: The presence of electron-donating or withdrawing groups can enhance or diminish biological activity. For example, halogen substitutions at specific positions on the thiophene ring have been shown to improve antibacterial efficacy due to electronic effects .

- Functional Group Influence: The carboxylic acid group is crucial for maintaining solubility and enhancing interaction with biological targets, which may involve hydrogen bonding or ionic interactions .

Synthesis Methods

Various synthetic approaches have been developed to create 2-Amino-4-(o-tolyl)thiophene-3-carboxylic acid and its derivatives:

- One-Pot Synthesis: Efficient methods using L-proline as a catalyst allow for high yields under mild conditions, making it a favorable approach for producing functionalized thiophenes .

- Metal-Free Reactions: Recent advancements include metal-free dehydration methods that simplify the synthesis process while maintaining high yields .

Case Studies

Several studies have explored the biological activity of thiophene derivatives similar to 2-Amino-4-(o-tolyl)thiophene-3-carboxylic acid:

- Study on Antimicrobial Activity: A study published in MDPI reported on various thiophene derivatives' effectiveness against multiple bacterial strains, indicating that modifications in structure could lead to enhanced antimicrobial properties .

- Research on Antitumor Activity: Another investigation highlighted the potential of thiophene-based compounds in inhibiting tumor growth, suggesting that these compounds could serve as leads in cancer therapy research .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-4-(o-tolyl)thiophene-3-carboxylic acid, and what experimental conditions optimize yield?

- Methodology : The Gewald reaction is a common approach, involving a three-component condensation of o-tolyl ketones, cyanoacetates, and elemental sulfur. Ethyl derivatives (e.g., ethyl 2-amino-4-propylthiophene-3-carboxylate) suggest ester intermediates are hydrolyzed to the carboxylic acid . Key parameters include:

- Catalyst: Morpholine or triethylamine.

- Solvent: Ethanol or DMF at 80–100°C.

- Reaction time: 12–24 hours under reflux.

Q. How should researchers handle and store this compound to ensure stability and safety?

- Safety Protocols :

- PPE: Nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .

- Ventilation: Use fume hoods to avoid inhalation (respiratory toxicity noted in SDS) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Primary Methods :

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm), thiophene ring C-S (∼690 cm) .

- -NMR : Distinct peaks for the carboxylic acid (δ 165–170 ppm) and o-tolyl substituents (δ 20–25 ppm for methyl) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Data Analysis : Compare SDS entries (e.g., acute oral toxicity LD ranges from 300–500 mg/kg in rodents) . Discrepancies may arise from purity variations (≥95% vs. lower grades).

- Validation : Conduct in vitro assays (e.g., MTT on HepG2 cells) to assess cytotoxicity thresholds. Cross-reference ecotoxicology data (e.g., EC for Daphnia magna) to evaluate environmental impacts .

Q. What strategies optimize the synthesis of pharmacologically active derivatives (e.g., anti-TB agents)?

- Derivatization : Modify the carboxylic acid to amides or esters to enhance bioavailability. highlights 2-amino-5-(4-(benzyloxy)benzyl)thiophene-3-carboxylic acid derivatives with anti-tubercular activity.

- Key Steps :

- Coupling: Use EDC/HOBt for amide bond formation.

- Screening: Test against Mycobacterium tuberculosis H37Rv (MIC ≤ 6.25 µg/mL) via microplate Alamar Blue assay .

Q. What mechanistic insights explain the compound’s reactivity under acidic or basic conditions?

- Stability Studies :

- Acidic Hydrolysis: Carboxylic acid group resists protonation (pKa ~2.5), but prolonged exposure to HCl may degrade the thiophene ring.

- Basic Conditions: Deprotonation (pH > 5) increases solubility but risks saponification of ester derivatives. Monitor via pH-controlled HPLC .

Q. How can computational methods predict the compound’s interactions with biological targets?

- In Silico Tools :

- Docking: Use AutoDock Vina to model binding to Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK).

- ADMET Prediction: SwissADME estimates moderate permeability (LogP ~2.8) and CYP3A4 inhibition risk .

Data Contradiction and Analysis

Q. Why do different sources report varying melting points for this compound?

- Potential Causes :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.